Cas no 22608-58-8 (3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate)
22608-58-8 structure
Product Name:3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate
N.o CAS:22608-58-8
MF:C5H13ClNO4P
MW:217.587781667709
CID:4642205
PubChem ID:10608828
Update Time:2024-10-30
3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate Propriedades químicas e físicas
Nomes e Identificadores
-
- Ifosfamide Impurity A
- 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate
- 3-(2-chloroethylamino)propyl dihydrogen phosphate
- (3-((2-Chloroethyl)amino)propoxy)phosphonic acid
- JD48EH75P4
- 1-Propanol, 3-((2-chloroethyl)amino)-, dihydrogen phosphate (ester)
- 3-((2-Chloroethyl)amino)propyldihydrogenphosphate
- {3-[(2-chloroethyl)amino]propoxy}phosphonic acid
- 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester)
- EN300-257859
- CHEMBL314429
- IFOSFAMIDE IMPURITY A [EP IMPURITY]
- 3-[(2-chloroethyl)amino]propyl dihydrogen phosphate
- 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester) (8CI,9CI); Ifosfamide Imp. A
- Ifosfamide impurity A [EP]
- 22608-58-8
- DTXSID701163202
- Z1508674974
- UNII-JD48EH75P4
- 3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate
-
- Inchi: 1S/C5H13ClNO4P/c6-2-4-7-3-1-5-11-12(8,9)10/h7H,1-5H2,(H2,8,9,10)
- Chave InChI: PITFYGYGJBKWBD-UHFFFAOYSA-N
- SMILES: ClCCNCCCOP(=O)(O)O
Propriedades Computadas
- Massa Exacta: 217.0270726 g/mol
- Massa monoisotópica: 217.0270726 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 7
- Complexidade: 150
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -3.3
- Superfície polar topológica: 78.8
- Peso Molecular: 217.59
3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | C293330-10mg |
3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate |
22608-58-8 | 10mg |
$ 69.00 | 2023-09-08 | ||
| TRC | C293330-20mg |
3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate |
22608-58-8 | 20mg |
$ 133.00 | 2023-09-08 | ||
| TRC | C293330-50mg |
3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate |
22608-58-8 | 50mg |
$ 305.00 | 2023-09-08 | ||
| Enamine | EN300-257859-0.05g |
{3-[(2-chloroethyl)amino]propoxy}phosphonic acid |
22608-58-8 | 95% | 0.05g |
$481.0 | 2024-06-18 | |
| Enamine | EN300-257859-0.1g |
{3-[(2-chloroethyl)amino]propoxy}phosphonic acid |
22608-58-8 | 95% | 0.1g |
$715.0 | 2024-06-18 | |
| Enamine | EN300-257859-0.25g |
{3-[(2-chloroethyl)amino]propoxy}phosphonic acid |
22608-58-8 | 95% | 0.25g |
$1021.0 | 2024-06-18 | |
| Enamine | EN300-257859-0.5g |
{3-[(2-chloroethyl)amino]propoxy}phosphonic acid |
22608-58-8 | 95% | 0.5g |
$1609.0 | 2024-06-18 | |
| Enamine | EN300-257859-1.0g |
{3-[(2-chloroethyl)amino]propoxy}phosphonic acid |
22608-58-8 | 95% | 1.0g |
$2062.0 | 2024-06-18 | |
| Enamine | EN300-257859-2.5g |
{3-[(2-chloroethyl)amino]propoxy}phosphonic acid |
22608-58-8 | 95% | 2.5g |
$4041.0 | 2024-06-18 | |
| Enamine | EN300-257859-5.0g |
{3-[(2-chloroethyl)amino]propoxy}phosphonic acid |
22608-58-8 | 95% | 5.0g |
$5980.0 | 2024-06-18 |
3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate Literatura Relacionada
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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